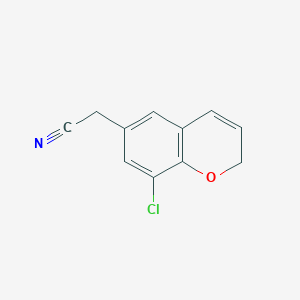

2-(8-chloro-2H-chromen-6-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-(8-chloro-2H-chromen-6-yl)acetonitrile |

InChI |

InChI=1S/C11H8ClNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2 |

InChI Key |

LJESROPDVURNJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C(=CC(=C2)CC#N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Strategic Approaches to 2H-Chromene Core Construction

The construction of the 2H-chromene core is approached through various strategic disconnections, primarily categorized into metal-catalyzed cyclizations and tandem or multi-component reactions. rsc.orgresearchgate.net Metal catalysis offers powerful tools for ring closure through mechanisms like C-H activation, metathesis, and cycloisomerization. msu.eduacs.orgnih.gov Concurrently, tandem and multi-component reactions provide highly efficient pathways by combining several bond-forming events in a single operation, minimizing intermediate purification steps and reducing waste. nih.govnih.gov

Transition-metal catalysis is a cornerstone for the synthesis of 2H-chromenes, with various metals demonstrating unique reactivity for constructing the heterocyclic ring. msu.eduacs.org Catalysts based on cobalt, gold, and iron have been developed to afford chromenes from readily available starting materials under increasingly mild conditions. acs.orgacs.orgresearchgate.net These methods often proceed through distinct mechanistic pathways, offering complementary routes to a diverse range of substituted chromene derivatives.

Cobalt catalysis has emerged as a versatile tool for synthesizing 2H-chromenes through novel reaction pathways. One prominent method involves a Cobalt(III)-catalyzed [5+1] annulation of 2-vinylphenols with allenes. acs.orgacs.org This reaction proceeds via a phenolic OH-assisted C-H functionalization of the vinyl group, followed by allene (B1206475) insertion. acs.org A key step in the proposed mechanism is an unusual intramolecular regioselective nucleophilic attack of an oxygen-cobalt bond onto the central carbon of a π-allylic intermediate, which ultimately furnishes the six-membered chromene ring. acs.orgacs.org

Another innovative approach utilizes Cobalt(II) complexes of porphyrins in a metalloradical-mediated process. msu.edunih.gov In this methodology, salicyl N-tosylhydrazones serve as precursors to generate cobalt(III)-carbene radicals. nih.gov These reactive intermediates undergo radical addition to terminal alkynes, forming salicyl-vinyl radical species. nih.gov A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to an o-quinone methide intermediate, which undergoes a spontaneous sigmatropic ring-closing reaction to yield the final 2H-chromene product. nih.gov This protocol is noted for its broad substrate scope and good isolated yields. nih.gov

| Catalyst System | Starting Materials | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Cobalt(III) | 2-Vinylphenols and Allenes | [5+1] Annulation via Vinylic C–H Activation | acs.orgacs.org |

| Cobalt(II)-Porphyrin Complexes | Salicyl N-tosylhydrazones and Terminal Alkynes | Metalloradical Addition-Cyclization Cascade | msu.edunih.gov |

Gold catalysts, known for their strong π-acidic character, are highly effective in promoting the synthesis of 2H-chromenes. researchgate.netacs.org A common strategy involves the gold-catalyzed cycloisomerization of aryl propargyl ethers. msu.edu Gold(I) complexes activate the alkyne moiety towards intramolecular attack by a nucleophile, facilitating the ring closure. acs.org

More complex cascade reactions have also been developed. For instance, a gold(I)-catalyzed double cyclization process starting from o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group at the alkyne has been reported to produce polycyclic structures containing a chromene core. acs.orgnih.gov The proposed mechanism involves the formation of a key gold-cyclopropyl carbene intermediate, which then evolves through an intramolecular addition of an aromatic ring to afford the final product. acs.orgnih.gov In some cases, gold catalysts can function with dual roles, acting as both a π-acid and a Lewis acid to enable cascade reactions that form selenium-containing 2H-chromenes from selenoalkynes and phenols. researchgate.net

Iron-catalyzed reactions provide an economical and environmentally friendly alternative to methods using precious metals. nih.govacs.org A notable iron-catalyzed strategy for 2H-chromene synthesis is the intramolecular alkyne-aldehyde metathesis. nih.govacs.orgcapes.gov.br This approach utilizes the alkynyl ether of salicylaldehyde (B1680747) derivatives as substrates. acs.orgresearchgate.net

The reaction is typically catalyzed by simple iron salts, such as iron(III) chloride (FeCl₃), under mild reflux conditions. acs.orgresearchgate.net The protocol is compatible with a wide array of functional groups on the aromatic ring, including methoxy, fluoro, chloro, and bromo groups. nih.govacs.orgcapes.gov.br This method is characterized by its high atom economy and provides a direct route to functionalized 2H-chromenes that incorporates a carbonyl group into the final structure. acs.org The proposed mechanism involves the activation of both the carbonyl and alkyne functionalities by the Lewis acidic iron catalyst. researchgate.netmdpi.com

| Metal Catalyst | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Cobalt | Annulation / Radical Cyclization | 2-Vinylphenols, Allenes, Salicylhydrazones, Alkynes | Novel reaction pathways, mild conditions | acs.orgnih.gov |

| Gold | Cycloisomerization / Cascade | Aryl Propargyl Ethers, o-(Alkynyl)styrenes | High efficiency, complex product formation | msu.edunih.gov |

| Iron | Intramolecular Metathesis | Alkynyl Ethers of Salicylaldehydes | Low cost, environmentally friendly, high atom economy | nih.govacs.org |

Tandem and multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like chromenes from simple starting materials in a single pot. nih.govijlsci.in These reactions are designed to form multiple chemical bonds in a sequential manner without isolating intermediates, thereby increasing efficiency and reducing waste. nih.govijlsci.in The synthesis of 2-amino-4H-chromenes, for example, is often achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and an activated phenol (B47542) or β-dicarbonyl compound. nih.govnih.gov

These reactions can be promoted by a variety of catalysts, including base-metal multifunctional nanomagnetic catalysts that can facilitate sequential steps such as alcohol oxidation, Knoevenagel condensation, and Michael addition followed by cyclization. nih.gov The elegance of MCRs lies in their ability to rapidly generate molecular diversity, making them a powerful tool in medicinal chemistry and drug discovery. ijlsci.in

Condensation reactions are fundamental to many chromene syntheses. organic-chemistry.orglibretexts.org A particularly relevant transformation is the reaction between salicylaldehydes and compounds containing an active methylene (B1212753) group, such as malononitrile or acrylonitrile. organic-chemistry.orgnih.gov The annulative condensation of salicylaldehydes with acrylonitrile, for instance, can be mediated by bases like 4-dimethylaminopyridine (B28879) (DMAP) to produce 3-cyano-2H-chromenes. organic-chemistry.org This reaction pathway proceeds through an initial Knoevenagel condensation, followed by a cyclization step. researchgate.net

The reaction of salicylic (B10762653) aldehydes with malononitrile has been shown to produce various products, including 2-imino-2H-chromene-3-carbonitriles, depending on the reaction conditions. nih.gov These reactions highlight a general strategy where a condensation event initiates a sequence leading to the chromene ring system. While direct examples of condensation reactions starting with a pre-formed "chromen-substituted acetonitrile" are less common, the principles of Claisen, Knoevenagel, or aldol-type condensations suggest their potential applicability. organic-chemistry.orglibretexts.orgvanderbilt.edu In such a hypothetical scenario, the active methylene of the acetonitrile (B52724) group attached to a chromene core could act as a nucleophile, reacting with an electrophile like an ester or aldehyde to build more complex structures. organic-chemistry.orgvanderbilt.edu

Tandem and Multi-Component Reaction Sequences for Chromene Synthesis

Introduction and Functionalization of the Acetonitrile Group

With the 8-chloro-2H-chromene scaffold in hand, the next critical step is the introduction of the acetonitrile group (-CH₂CN) at the C6 position of the aromatic ring.

Directly attaching a cyanomethyl group to the chromene backbone can be achieved through modern cross-coupling reactions. A particularly effective method is the palladium-catalyzed cyanomethylation of an aryl halide. nih.govorganic-chemistry.orgresearchgate.netsigmaaldrich.com This strategy would begin with the synthesis of 6-bromo-8-chloro-2H-chromene.

A one-pot protocol has been developed that utilizes a palladium catalyst (e.g., PdCl₂(dppf)) to couple the aryl bromide with isoxazole-4-boronic acid pinacol (B44631) ester. nih.govacs.org The reaction proceeds through a domino sequence involving an initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole (B147169) ring and subsequent deformylation to yield the desired arylacetonitrile. nih.govorganic-chemistry.orgacs.org This method has a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aryl halide. acs.org

| Aryl Halide Substrate | Reagent | Catalyst / Base | Conditions | Product | Yield | Ref |

| 2-Naphthyl bromide | Isoxazole-4-boronic acid pinacol ester | PdCl₂(dppf) / KF | DMSO/H₂O, 130 °C | 2-Naphthylacetonitrile | 86% | acs.org |

| 4-Bromobiphenyl | Isoxazole-4-boronic acid pinacol ester | PdCl₂(dppf) / KF | DMSO/H₂O, 130 °C | (4-Biphenyl)acetonitrile | 88% | acs.org |

| 3-Bromopyridine | Isoxazole-4-boronic acid pinacol ester | PdCl₂(dppf) / KF | DMSO/H₂O, 130 °C | 3-Pyridylacetonitrile | 71% | acs.org |

This interactive table showcases the scope of the palladium-catalyzed cyanomethylation of various aryl bromides.

Alternatively, a Friedel-Crafts-type reaction using chloroacetonitrile (B46850) in the presence of a Lewis acid like aluminum chloride could be envisioned. nih.gov However, such reactions on activated rings like phenols can be low-yielding due to catalyst coordination with the ether oxygen of the chromene. stackexchange.com

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. researchgate.netpressbooks.publibretexts.org A variation of this reaction can be used to synthesize β-ketonitriles, which can serve as precursors to the target acetonitrile derivative. organic-chemistry.org

In this approach, an ester functional group at the C6 position of the 8-chloro-2H-chromene, such as methyl (8-chloro-2H-chromen-6-yl)carboxylate, would be the starting point. This aryl ester, which lacks α-hydrogens, can undergo a "crossed" Claisen condensation with an aliphatic nitrile like acetonitrile. In the presence of a very strong base (e.g., sodium amide or LDA), the acetonitrile is deprotonated to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide group yields a β-ketonitrile, specifically 3-(8-chloro-2H-chromen-6-yl)-3-oxopropanenitrile. This intermediate could then be subjected to reduction/deoxygenation conditions to furnish the final product, 2-(8-chloro-2H-chromen-6-yl)acetonitrile.

Elucidation of Reaction Mechanisms for Key Synthetic Steps

Understanding the mechanistic underpinnings of these reactions is crucial for their optimization and application.

Petasis Reaction Mechanism: The mechanism of the Petasis reaction for chromene synthesis is a multistep process. organic-chemistry.org

Iminium Formation: The salicylaldehyde and the amine reversibly condense to form a hemiaminal, which then dehydrates to an electrophilic iminium ion.

Boronate Complexation: The phenolic hydroxyl group reacts with the vinylboronic acid to form a key boronate intermediate.

Intramolecular Vinyl Transfer: The nucleophilic vinyl group on the boron atom attacks the electrophilic iminium carbon in an intramolecular fashion. This is often the rate-determining and irreversible step. organic-chemistry.org

Cyclization and Elimination: The resulting amino alcohol intermediate undergoes an intramolecular O-alkylation (cyclization), with the phenolic oxygen attacking the carbon bearing the amino group, which is subsequently eliminated to form the stable 2H-chromene ring. nih.gov

Electrophilic Cyclization Mechanism: The iodocyclization of an aryl propargyl ether follows a well-established pathway:

π-Complex Formation: The electrophile (e.g., I⁺ from I₂) coordinates to the alkyne π-system, forming a cyclic iodonium (B1229267) ion intermediate.

Nucleophilic Attack: The tethered phenolic oxygen atom acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion in a 6-endo-dig fashion.

Deprotonation: A base removes the proton from the resulting oxonium ion to yield the neutral 3-iodo-2H-chromene product.

Detailed Mechanistic Pathways of Chromene Formation

Investigation of Metallo-Radical Intermediates

Recent advancements in synthetic organic chemistry have highlighted the utility of metalloradical catalysis (MRC) for constructing complex molecular architectures. nih.govchemrxiv.org This approach, which utilizes open-shell metal complexes to mediate radical reactions, offers a powerful strategy for forming the 2H-chromene ring system. nih.gov

One prominent method involves the use of cobalt(II) complexes of porphyrins to catalyze the reaction between salicyl N-tosylhydrazones and terminal alkynes. nih.gov The mechanism proceeds through the following key steps:

Generation of a Cobalt(III)-Carbene Radical: The cobalt(II) catalyst activates the salicyl N-tosylhydrazone, leading to the formation of a cobalt(III)-carbene radical intermediate. nih.gov

Radical Addition: This highly reactive intermediate undergoes a radical addition to a terminal alkyne, producing a salicyl-vinyl radical intermediate. nih.gov

Hydrogen Atom Transfer (HAT): An intramolecular hydrogen atom transfer occurs from the hydroxyl group of the salicyl moiety to the vinyl radical. nih.gov

Ring Closure: The process concludes with a ring-closing reaction to form the final 2H-chromene product, regenerating the cobalt(II) catalyst. nih.govmsu.edu

This metalloradical approach is noted for its broad substrate scope and provides a regioselective, one-pot synthesis of 2H-chromenes in good yields. nih.gov The process represents a tandem radical addition-cyclization pathway that can be applied to various substituted tosylhydrazones and acetylenes, making it a viable, albeit advanced, route for synthesizing precursors to this compound. nih.gov

Hydride Transfer and Cycloaddition Mechanisms

While metallo-radical pathways are significant, other mechanisms such as those involving hydride transfer and cycloaddition are also foundational in heterocyclic synthesis. A hydride transfer involves the movement of a hydride ion (H⁻) from one molecule to another and is a key step in many reduction reactions. nih.gov In the context of chromene synthesis, a proposed mechanism could involve an initial hydride transfer to a suitable acceptor, generating a reactive intermediate that subsequently undergoes cyclization. The driving forces for hydride transfer reactions are extensively studied in various organic solvents, including acetonitrile. nih.gov

Cycloaddition reactions, particularly electrocyclization reactions, are also pertinent. For instance, the formation of the 2H-chromene ring can occur via a 6π-electrocyclization of an ortho-quinone methide intermediate. msu.edu This intermediate can be generated from various precursors, and its endo-cyclic, sigmatropic ring-closing reaction is a key step in forming the chromene structure. msu.edu

Green Chemistry Principles in the Synthesis of Chromene-Acetonitriles

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like chromenes. nih.goveurekaselect.com This involves the use of environmentally benign solvents, efficient catalytic systems, and processes that minimize waste. sciensage.info

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the replacement of hazardous organic solvents with safer alternatives or the elimination of solvents altogether. nih.gov For the synthesis of chromene derivatives, several environmentally friendly approaches have been developed.

Solvent-Free Synthesis: Reactions conducted under solventless conditions, often with the aid of microwave irradiation or grinding, can lead to high yields and reduced waste. rsc.orgorientjchem.org One-pot, three-component condensation reactions to afford chromene derivatives have been successfully carried out under solvent-free conditions, offering advantages such as low reaction times and easy work-up. rsc.org

Benign Solvents: When a solvent is necessary, green alternatives are preferred. Ethanol (B145695) and water-ethanol mixtures have proven to be effective and environmentally benign media for the synthesis of various chromene derivatives. sciensage.infonih.govorientjchem.org Catalyst-free, multi-component reactions for synthesizing chromene carbonitriles have been reported where ethanol was identified as the most suitable solvent. orientjchem.orgorientjchem.org

The table below summarizes various solvent systems used in the green synthesis of chromene derivatives.

Table 1: Environmentally Benign Solvent Systems for Chromene Synthesis| Reaction Type | Solvent System | Catalyst | Key Advantages |

|---|---|---|---|

| Multicomponent Condensation | Water-EtOH (1:1) | Pyridine-2-carboxylic acid | Reduced reaction time, easy product isolation. nih.gov |

| Multicomponent Reaction | Ethanol | Catalyst-Free | Mild conditions, high yields, simple purification. sciensage.infoorientjchem.org |

| Condensation Reaction | Solvent-Free (Grinding) | DABCO | Ecologically safe, no harmful solvents. orientjchem.org |

| Photocatalytic Condensation | Solvent-Free (LED) | WO₃/ZnO@NH₂-EY | Low reaction time, cost-effective, excellent yield. rsc.org |

Catalytic Systems for Enhanced Efficiency and Reduced Waste

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling catalyst recovery and reuse. nih.gov A diverse array of catalysts has been employed for the synthesis of chromenes.

Organocatalysts: Small organic molecules like pyridine-2-carboxylic acid can act as efficient, recyclable catalysts. nih.gov Such catalysts can exhibit dual acidic and basic behavior to promote the desired transformations. nih.gov

Nanocatalysts: The use of nanocatalysts, such as those based on zinc oxide or copper ferrite, provides high surface area and enhanced catalytic activity. rsc.org These catalysts can often be easily recovered and reused for several reaction cycles with minimal loss of activity. rsc.org

Photocatalysts: Heterogeneous photoredox nanocatalysts can drive the synthesis of chromenes using visible light, offering a green and sustainable energy source for the reaction. rsc.org These reactions can proceed under an open-air atmosphere and often result in excellent yields and high atom economy. rsc.org

The following table details various catalytic systems that align with green chemistry principles for synthesizing chromene derivatives.

Table 2: Green Catalytic Systems for Chromene Synthesis| Catalyst Type | Catalyst Example | Solvent | Reaction Conditions | Benefits |

|---|---|---|---|---|

| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) | Water-EtOH | Reflux | Recyclable, high yields (up to 98%). nih.gov |

| Nanocatalyst | WO₃/ZnO@NH₂-EY | Solvent-Free | Green LED, open air | Recyclable (up to 4 times), excellent yields. rsc.org |

| Basic Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Grinding (Solvent-Free) | Room Temperature | Low cost, simple operation, high yields. orientjchem.org |

| Lewis Acid | FeCl₃ | Acetonitrile | Not specified | High yields for 3-substituted 2H-chromenes. msu.edu |

Chemical Reactivity and Advanced Derivatization Studies

Reactivity of the Acetonitrile (B52724) Functionality

The acetonitrile group (-CH₂CN) is a versatile functional handle in organic synthesis. researchgate.net Its electrophilic carbon atom, nucleophilic nitrogen atom, and acidic α-protons allow for a wide array of chemical transformations. researchgate.net

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, particularly by strong nucleophiles such as Grignard reagents or organolithium compounds. numberanalytics.com This reaction typically requires an acidic workup to hydrolyze the intermediate imine, yielding a ketone. This pathway allows for the formation of a new carbon-carbon bond, extending the carbon skeleton and providing access to a variety of ketone derivatives.

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate. numberanalytics.comchemistrysteps.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, 2-(8-chloro-2H-chromen-6-yl)acetic acid. chemistrysteps.comchemguide.co.uk

Alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide (B78521) (NaOH). libretexts.org This process initially forms the sodium salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Reaction Type | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (aq) or H₂SO₄ (aq), Heat | 2-(8-chloro-2H-chromen-6-yl)acetamide | 2-(8-chloro-2H-chromen-6-yl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), Heat; then H₃O⁺ workup | Sodium 2-(8-chloro-2H-chromen-6-yl)acetate | 2-(8-chloro-2H-chromen-6-yl)acetic acid |

The nitrile group can be readily reduced to a primary amine, providing a synthetic route to 2-(8-chloro-2H-chromen-6-yl)ethan-1-amine. This transformation is a valuable method for introducing a basic aminoethyl side chain. Two primary methods are commonly employed for this reduction.

The first method involves the use of strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.ukcengage.com.au This reagent is highly effective for the reduction of nitriles to primary amines. libretexts.org The second common method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.ukstudymind.co.uk

| Reduction Method | Reagents and Conditions | Product |

|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in dry ether 2. H₂O or dilute acid workup | 2-(8-chloro-2H-chromen-6-yl)ethan-1-amine |

| Catalytic Hydrogenation | H₂ (gas), Pd, Pt, or Ni catalyst, Elevated temperature and pressure | 2-(8-chloro-2H-chromen-6-yl)ethan-1-amine |

Nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions to construct various heterocyclic rings. numberanalytics.comnumberanalytics.com A particularly common example is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt) to form a tetrazole ring. researchgate.netresearchgate.net This reaction would convert the acetonitrile moiety into a 5-((8-chloro-2H-chromen-6-yl)methyl)-1H-tetrazole, a functional group often used as a bioisostere for a carboxylic acid in medicinal chemistry. Other cycloaddition reactions, such as the [2+2] cycloaddition with alkenes or the [4+2] Diels-Alder reaction, can also lead to the formation of complex heterocyclic systems. numberanalytics.com

Chemical Transformations of the 2H-Chromene Ring System

The 2H-chromene ring system features an aryl chloride at the C-8 position, which is the primary site for further functionalization on the heterocyclic core. While nucleophilic aromatic substitution (SNAr) on such an electron-rich ring system is generally disfavored without strong activation from electron-withdrawing groups, modern palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for C-C and C-N bond formation at this position. researchgate.netnih.gov

The chlorine atom at the C-8 position can be replaced by a variety of substituents using transition-metal catalysis. Aryl chlorides, once considered unreactive, are now amenable to a wide range of coupling reactions. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This versatile reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-8 position, significantly increasing molecular complexity. synarchive.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.com This method provides a direct route to synthesize a wide range of 8-amino-substituted chromene derivatives. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalytic System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(OAc)₂, SPhos, K₃PO₄ | 8-R-substituted 2H-chromene |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃, XPhos, NaOtBu | 8-(R¹R²N)-substituted 2H-chromene |

Electrophilic and Nucleophilic Aromatic Substitution on the Chromene Benzene (B151609) Moiety

The benzene ring of the chromene scaffold in 2-(8-chloro-2H-chromen-6-yl)acetonitrile is substituted with three groups that influence its reactivity towards aromatic substitution: the chloro group at C-8, the ether oxygen of the pyran ring at C-8a, and the acetonitrile group at C-6. The interplay of their electronic effects dictates the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the substituents on the benzene ring determine the position of the incoming electrophile. The ether oxygen is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The chloro group is deactivating but also an ortho, para-director. Conversely, the cyanomethyl group is a deactivating, meta-directing group.

The directing effects of these substituents on the available C-5 and C-7 positions are summarized below:

Ether Oxygen (activating, o,p-director): Strongly activates the ortho C-7 position.

Chloro Group (deactivating, o,p-director): Weakly deactivates the ring and directs to the ortho C-7 position.

Acetonitrile Group (deactivating, m-director): Deactivates the ring and directs to the meta positions, C-5 and C-7.

Considering these combined influences, the C-7 position is the most likely site for electrophilic attack due to the strong activating and directing effect of the adjacent ether oxygen, reinforced by the directing effects of the chloro and acetonitrile groups. The C-5 position is deactivated by the meta-directing acetonitrile group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(8-chloro-7-nitro-2H-chromen-6-yl)acetonitrile |

| Bromination | Br₂/FeBr₃ | 2-(7-bromo-8-chloro-2H-chromen-6-yl)acetonitrile |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(7-acyl-8-chloro-2H-chromen-6-yl)acetonitrile |

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is less common than EAS and typically requires strong electron-withdrawing groups ortho or para to a leaving group. akjournals.com In the case of this compound, the chloro group at C-8 is a potential leaving group. The reaction is facilitated by the presence of the electron-withdrawing cyanomethyl group, even though it is not in a classic ortho or para position to activate the ring significantly for a standard SNAr mechanism. orientjchem.org However, under forcing conditions with strong nucleophiles, substitution of the chlorine atom may occur.

| Nucleophile | Potential Product | Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 2-(8-methoxy-2H-chromen-6-yl)acetonitrile | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 2-(8-amino-2H-chromen-6-yl)acetonitrile | High pressure and temperature |

Modifications of the Pyran Ring (e.g., oxidation, reduction, ring-opening/reclosing)

The 2H-pyran ring is a reactive portion of the molecule, susceptible to various transformations that can alter the core structure.

Oxidation: The pyran ring can undergo oxidation to introduce new functional groups. For instance, oxidation of the allylic C-2 position could lead to the formation of a chromen-2-ol, which exists in equilibrium with its ring-opened aldehyde form. More extensive oxidation can lead to the formation of coumarin (B35378) derivatives. A metal-free cascade reaction involving bromine has been shown to selectively synthesize brominated 2H-chromenes, 2H-chromen-2-ols, and coumarins by tuning the reaction conditions. researchgate.net

Reduction: Catalytic hydrogenation can reduce the double bond in the pyran ring to yield the corresponding chromane (B1220400) derivative, 2-(8-chloro-3,4-dihydro-2H-chromen-6-yl)acetonitrile. This transformation changes the geometry and electronic properties of the heterocyclic core.

Ring-Opening/Reclosing: The 2H-chromene system can undergo ring-opening reactions, often initiated by photochemical or thermal means. rsc.org For example, photoexcitation can lead to the cleavage of the C-O bond, forming a transient vinyl-quinone methide intermediate. msu.edu This intermediate can then undergo thermal ring-closure to reform the chromene or participate in cycloaddition reactions with other molecules, providing a pathway to more complex fused ring systems. Ring-closing carbonyl-olefin metathesis of related O-allyl salicylaldehydes offers another synthetic route to the 2H-chromene ring itself. nih.govchemrxiv.org

This compound as a Building Block in Complex Molecular Architectures

The presence of multiple reactive sites makes this compound an attractive precursor for constructing diverse and complex molecular scaffolds.

Multi-Component Reactions Utilizing the Compound as a Key Precursor

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. ijlsci.in The acetonitrile group in the title compound is particularly useful in MCRs. For instance, it can react with aldehydes and a source of nucleophile (like a phenol (B47542) or amine) to build complex heterocyclic systems. Chromene derivatives are often synthesized via MCRs, and this compound could serve as a key building block in the creation of novel, intricate molecules. akjournals.comrsc.org For example, the reaction of an aldehyde, malononitrile (B47326), and a C-H acid is a common MCR to produce 2-amino-4H-chromenes. orientjchem.org While the title compound itself is a product of such a potential pathway, its functional groups could be used in subsequent MCRs.

Cascade Reactions for Scaffold Assembly

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. The chromene scaffold is well-suited for initiating such cascades. For example, an initial reaction at the acetonitrile group could be followed by a cyclization onto the pyran ring or the aromatic system. A cascade electrophilic addition/cyclization/oxidation sequence has been used to create various brominated benzopyran derivatives from related precursors. researchgate.net Similarly, a Diels-Alder reaction using a vinyl-substituted chromene (derivable from our title compound) can lead to complex naphtho[2,1-c]chromene scaffolds. researchgate.net

Diversification Strategies for Structural Exploration

The structure of this compound offers several handles for chemical diversification, allowing for the systematic exploration of its chemical space to generate libraries of related compounds. nih.gov

Modification of the Acetonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The resulting functional groups can then be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination) to attach different substituents.

Functionalization of the Aromatic Ring: As discussed in section 3.2.2, electrophilic substitution at the C-7 position can introduce a range of functional groups (nitro, halo, acyl), which can be further modified.

Cross-Coupling Reactions: The chloro group at C-8 can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

| Reaction Type | Functional Group Target | Example Reagents | Resulting Moiety |

|---|---|---|---|

| Nitrile Hydrolysis | -CN | H₂SO₄ (aq) | -COOH |

| Nitrile Reduction | -CN | LiAlH₄ or H₂/Raney Ni | -CH₂NH₂ |

| Suzuki Coupling | -Cl | ArB(OH)₂, Pd catalyst, base | -Ar |

| Buchwald-Hartwig Amination | -Cl | R₂NH, Pd catalyst, base | -NR₂ |

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

Computational chemistry provides significant insights into the electronic characteristics of molecules. Through methods like Density Functional Theory (DFT), a detailed understanding of the electronic structure and molecular orbitals of 2-(8-chloro-2H-chromen-6-yl)acetonitrile can be achieved. These calculations are fundamental to predicting the molecule's reactivity and kinetic stability. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for predicting a molecule's reactivity. rsc.org

The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich chromene ring, while the LUMO would likely be distributed across the π-conjugated system, including the acetonitrile (B52724) group.

The presence of the electron-withdrawing chlorine atom and the acetonitrile group influences the energies of the frontier orbitals. These substituents generally lower the energy of both the HOMO and LUMO. The specific positioning of these groups on the chromene ring is crucial in determining the precise energy levels and the resulting reactivity of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Substituted Chromene Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.50 | -EHOMO |

| Electron Affinity (A) | 1.80 | -ELUMO |

| Global Hardness (η) | 2.35 | (I - A) / 2 |

| Global Softness (S) | 0.21 | 1 / (2η) |

| Electronegativity (χ) | 4.15 | (I + A) / 2 |

| Electrophilicity Index (ω) | 3.67 | χ2 / (2η) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on substituted chromene derivatives. They are not specific experimental or calculated values for this compound.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the chromene ring and the nitrogen atom of the acetonitrile group, making them potential sites for interaction with electrophiles. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. Positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule plays a critical role in its chemical and biological activity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers between different conformations.

Preferred Conformations of the Chromene Ring and Acetonitrile Side Chain

The 2H-chromene ring is not planar and can adopt several conformations, such as a twisted half-chair or a boat conformation. mdpi.com The specific conformation adopted by this compound will depend on the steric and electronic interactions between the substituents and the ring. The acetonitrile side chain also has rotational freedom around the single bond connecting it to the chromene ring.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations typically involve geometry optimization to find the lowest energy structures. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Energy Minima and Transition State Identification

Computational studies can identify energy minima, which correspond to stable conformers, and transition states, which are the energy maxima along a reaction or conformational change pathway. ucsb.eduucsb.edu By mapping the potential energy surface, it is possible to determine the energy barriers for rotation of the acetonitrile side chain and for the interconversion between different conformations of the chromene ring.

Identifying transition states is crucial for understanding the dynamics of conformational changes and for predicting the rates of these processes. ucsb.edu The energy difference between a stable conformer and a transition state represents the activation energy for that particular conformational change.

Table 2: Hypothetical Relative Energies of Conformers of a Substituted 2H-Chromene

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60 | 0.00 |

| B | 180 | 1.20 |

| C | -60 | 0.15 |

| Transition State (A to B) | 120 | 3.50 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The dihedral angle refers to the rotation around the bond connecting the side chain to the ring.

Spectroscopic Property Prediction (Methodological Focus)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. rsc.orgbohrium.com These predictions can aid in the interpretation of experimental spectra and provide insights into the electronic transitions occurring within the molecule.

The TD-DFT method calculates the excitation energies and oscillator strengths of electronic transitions. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The oscillator strength is related to the intensity of the absorption band.

For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated system of the chromene ring. The positions and intensities of these absorptions would be influenced by the chloro and acetonitrile substituents. Computational spectroscopy serves as a powerful tool to complement and guide experimental spectroscopic studies. bohrium.com

Theoretical Calculations of NMR Chemical Shifts and Coupling Constants

There are no available studies that report theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound.

Vibrational Frequency Analysis (IR/Raman)

No published research was found that details the theoretical vibrational frequencies, corresponding Infrared (IR) or Raman spectra, and vibrational mode assignments for this compound.

UV-Vis Absorption Spectra Prediction

Information regarding the predicted Ultraviolet-Visible (UV-Vis) absorption spectra, including maximum absorption wavelengths (λmax) and the nature of electronic transitions, is not available for this compound.

Intermolecular Interactions and Crystal Packing Analysis

Since no crystallographic data for this compound has been reported, an analysis of its crystal packing and intermolecular interactions is not applicable at this time.

Hirshfeld Surface Analysis for Molecular Packing

There are no studies that have conducted a Hirshfeld surface analysis to investigate the molecular packing and intermolecular contacts of this compound.

Quantification of Intermolecular Interaction Energies

No research is available that quantifies the various intermolecular interaction energies (e.g., electrostatic, dispersion) within the potential crystal structure of this compound.

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-(8-chloro-2H-chromen-6-yl)acetonitrile and its derivatives is poised to heavily rely on the principles of green chemistry, aiming to reduce environmental impact through the use of sustainable materials, safer solvents, and energy-efficient processes. nih.govresearchgate.net Research in this area will likely focus on several key strategies that have shown promise for the broader class of chromene derivatives.

One-pot multicomponent reactions (MCRs) represent a particularly attractive avenue, offering high atom economy and simplified purification procedures. researchgate.net The development of novel catalysts is central to this effort. For instance, biodegradable, reusable catalysts derived from natural sources, such as eggshell/Fe3O4 nanocomposites, have been successfully employed in the synthesis of 2-amino-3-cyano-(4H)-chromene derivatives and could be adapted for the synthesis of the target molecule. nih.gov Similarly, the use of recyclable Brønsted organic bases and metal-free catalysts aligns with green chemistry principles. researchgate.netnih.gov

The use of environmentally benign solvents is another critical aspect. Glycerol, a biodegradable and reusable promoting medium, has been shown to be effective for the catalyst-free synthesis of 2-amino-4H-chromenes, offering high yields and avoiding hazardous solvents. scispace.com Water or water-ethanol mixtures are also being explored as green solvent systems for chromene synthesis. ijpsjournal.comresearchgate.net

Furthermore, innovative energy sources are being investigated to drive these reactions more efficiently and sustainably. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields. worldscientific.commdpi.com Visible-light photocatalysis is another emerging area, utilizing light as an abundant and non-toxic energy source to facilitate greener chemical transformations for chromene synthesis. mdpi.comresearchgate.net

Finally, the adoption of continuous-flow synthesis methodologies presents a scalable and sustainable alternative to traditional batch processing. Flow chemistry allows for precise control over reaction parameters, enhanced safety, and efficient production, making it an ideal platform for the industrial-scale synthesis of this compound and its analogues. researchgate.net

Table 1: Promising Green Catalysts for 2H-Chromene Synthesis

| Catalyst Type | Example(s) | Key Advantages |

|---|---|---|

| Biodegradable Nanocomposites | Eggshell/Fe3O4 | Natural source, magnetic recovery, reusability. nih.gov |

| Organocatalysts | Pyridine-2-carboxylic acid (P2CA) | Metal-free, dual acid-base behavior, recyclable. ijpsjournal.com |

| Solid Brønsted Bases | Tris Morpholino Methyl Mesitylene | Metal-free, high yield, reusable. researchgate.net |

| Natural Base Catalysts | Waste snail shells | Readily available, environmentally friendly. scispace.com |

| Photosensitized Nanocatalysts | WO3/ZnO@NH2-EY | Visible-light active, efficient under solventless conditions. rsc.org |

Development of New Chemical Transformations Involving the Core Structure

The this compound scaffold offers multiple sites for chemical modification, opening avenues for the creation of diverse molecular architectures with potentially novel properties. Future research will likely focus on late-stage functionalization (LSF) and the development of reactions that selectively target different positions on the chromene ring and the acetonitrile (B52724) side chain.

Late-Stage Functionalization (LSF): LSF is a powerful strategy for diversifying complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each new analogue. nih.govrsc.org For the target molecule, transition metal-catalyzed C-H activation presents a promising approach for introducing new functional groups directly onto the chromene core. worldscientific.comresearchgate.net For instance, palladium-catalyzed C-H activation has been used for the synthesis of substituted 2H-chromenes and could be explored to introduce aryl, alkyl, or other groups at specific positions on the benzene (B151609) ring of the molecule. worldscientific.combohrium.com Sustainable manganese catalysis is also emerging as a cost-effective and less toxic alternative for C-H functionalization. semanticscholar.org

Derivatization of the Acetonitrile Group: The acetonitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. These transformations would provide access to a wide range of derivatives with different physicochemical properties and potential biological activities.

Synthesis of Chromene-Fused Heterocycles: The 2H-chromene core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. scispace.comnih.gov Intramolecular Diels-Alder reactions and other cycloaddition strategies can be employed to construct additional rings onto the chromene framework, leading to novel polycyclic structures. cdnsciencepub.com The Barton-Zard reaction, for instance, has been used to synthesize chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes. rsc.org

Post-Synthetic Modification (PSM): Drawing inspiration from the field of metal-organic frameworks (MOFs), the concept of PSM could be applied to derivatives of this compound. rsc.orgmdpi.comacs.orgfrontiersin.org By introducing reactive functional groups onto the chromene scaffold, a library of compounds could be generated through subsequent chemical modifications, allowing for the rapid exploration of structure-activity relationships.

Table 2: Potential Chemical Transformations of the this compound Scaffold

| Transformation Type | Reagents/Conditions | Potential Products |

|---|---|---|

| C-H Activation | Pd catalysts, Mn catalysts | Arylated, alkylated, or otherwise functionalized chromene core. worldscientific.comsemanticscholar.org |

| Acetonitrile Hydrolysis | Acid or base catalysis | 2-(8-chloro-2H-chromen-6-yl)acetic acid and its derivatives. |

| Acetonitrile Reduction | Reducing agents (e.g., LiAlH4) | 2-(8-chloro-2H-chromen-6-yl)ethanamine. |

| Cycloaddition Reactions | Dienes, dipolarophiles | Chromene-fused polycyclic systems. cdnsciencepub.com |

| Barton-Zard Reaction | Isocyanoacetates (on a nitrated precursor) | Chromeno[3,4-c]pyrrole derivatives. rsc.org |

Mechanistic Studies of Underexplored Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 2H-chromenes is crucial for optimizing existing methods and developing new, more efficient synthetic strategies. For this compound, future mechanistic studies could focus on several key areas.

Kinetic and Thermodynamic Studies: Experimental techniques like stopped-flow spectrophotometry can be employed to investigate the kinetics of the formation of the 2H-chromene ring. ijpsjournal.com Such studies can help identify rate-determining steps and provide insights into the influence of substituents, catalysts, and reaction conditions on the reaction rate. ijpsjournal.com Thermodynamic studies can complement kinetic data by providing information on the stability of intermediates and products.

Computational and DFT Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. scispace.comresearchgate.netbohrium.comnih.gov For the synthesis of 2H-chromenes, DFT can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions. semanticscholar.orgnih.gov These computational studies can provide a detailed picture of the reaction pathway at the molecular level, guiding the design of more efficient catalysts and reaction conditions. semanticscholar.org For instance, DFT calculations have been used to support the proposed metallo-radical mechanism in cobalt-catalyzed 2H-chromene synthesis and to understand the role of steric pressure in hydrazine-catalyzed ring-closing metathesis. nih.govmsu.edu

Spectroscopic Studies of Intermediates: The direct observation of reaction intermediates is a powerful way to validate proposed mechanisms. Spectroscopic techniques such as NMR and IR can be used to characterize transient species formed during the course of a reaction. ijpsjournal.comresearchgate.netrsc.org For example, in the synthesis of some 2H-chromenes, a quinone methide intermediate has been proposed and, in some cases, observed spectroscopically. nih.gov

Exploring Alternative Reaction Pathways: While many syntheses of 2H-chromenes are thought to proceed through well-established pathways like the Rauhut-Currier reaction or 6π-electrocyclization, there is always the possibility of discovering new and unexpected mechanisms. cdnsciencepub.com Careful mechanistic studies, combining experimental and computational approaches, may reveal novel reaction pathways that can be exploited for the synthesis of this compound and its derivatives.

Application as a Scaffold for Advanced Material Precursors

The 2H-chromene scaffold is a key component in a variety of photochromic materials, which have the ability to change color reversibly upon exposure to light. rsc.orgresearchgate.netcdnsciencepub.comwikipedia.org This property makes them attractive for applications such as smart windows, optical data storage, and security inks. researchgate.net The specific substitution pattern on the 2H-chromene ring can significantly influence the photochromic properties, including the color of the open form, the fading rate, and the fatigue resistance. researchgate.netcdnsciencepub.com

Future research could explore the potential of this compound as a precursor for novel photochromic materials. The presence of the chloro and acetonitrile groups could lead to unique photochromic behavior compared to existing chromene-based dyes. The acetonitrile group, in particular, could be further functionalized to tune the electronic properties of the molecule and, consequently, its photochromic response.

The synthesis of furo-fused 2H-chromenes has been shown to result in materials with bathochromically shifted and broadened absorption spectra of the photoinduced forms, which could be a promising avenue for developing new colors. cdnsciencepub.com The incorporation of the this compound scaffold into polymeric matrices could also be explored to create robust and processable photochromic materials.

Table 3: Potential Material Applications of this compound Derivatives

| Application Area | Desired Properties | Potential Research Direction |

|---|---|---|

| Photochromic Materials | Tunable color, fast switching speed, high fatigue resistance. researchgate.netcdnsciencepub.com | Synthesis of novel derivatives with different substituents to modulate photochromic properties. |

| Smart Windows | Reversible tinting upon light exposure. | Incorporation of the chromene scaffold into polymer films. |

| Optical Data Storage | High-density, reversible data recording. | Development of materials with high contrast and stability. |

| Security Inks | Covert marking that becomes visible under specific light conditions. researchgate.net | Design of chromenes with unique and difficult-to-replicate photochromic signatures. |

Integration with High-Throughput Synthesis and Screening Methodologies

The exploration of the chemical space around the this compound scaffold can be significantly accelerated by the adoption of high-throughput synthesis and screening (HTS) methodologies. nih.govyoutube.comnih.gov These approaches allow for the rapid generation and evaluation of large libraries of compounds, facilitating the discovery of new molecules with desired properties.

Automated Synthesis: Automated synthesis platforms can be employed to prepare a diverse library of derivatives of the target molecule. nih.gov By varying the substituents on the chromene ring and transforming the acetonitrile group, a large number of compounds can be synthesized in a parallel and efficient manner. Diversity-oriented synthesis strategies can be particularly useful in this context, allowing for the creation of structurally complex and diverse molecules from simple starting materials. eurekaselect.com

High-Throughput Screening (HTS): Once a library of compounds has been synthesized, HTS can be used to rapidly screen them for a variety of properties. youtube.comnih.gov For example, if the goal is to discover new drug candidates, the library can be screened against a panel of biological targets. nih.gov If the focus is on materials science, the compounds can be screened for properties such as photochromism or fluorescence. nih.gov The development of fluorogenic methods for the synthesis of chromenes, where the product is fluorescent, could be particularly advantageous for HTS applications, as it allows for the direct and rapid quantification of product formation. nih.govresearchgate.net

The integration of automated synthesis and HTS can create a powerful workflow for the accelerated discovery of new molecules based on the this compound scaffold. This approach can significantly reduce the time and resources required to identify lead compounds for further development.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and in silico methods are poised to play a crucial role in guiding the future experimental exploration of this compound and its derivatives. nih.govijpsjournal.combohrium.com By predicting the properties and activities of molecules before they are synthesized, these theoretical approaches can help to prioritize synthetic targets and design more effective experiments.

Quantum Mechanical Calculations: DFT and other quantum mechanical methods can be used to predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic data. researchgate.netrsc.org These calculations can provide valuable insights into the reactivity of the target molecule and help to rationalize its behavior in chemical reactions. semanticscholar.orgnih.govmsu.edu For example, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical transformations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govscispace.comworldscientific.commdpi.comnih.gov By developing QSAR models for a set of 2H-chromene derivatives, it would be possible to predict the activity of new, unsynthesized compounds. This information can be used to guide the design of more potent and selective molecules.

Molecular Docking and Virtual Screening: If the goal is to develop new drug candidates, molecular docking can be used to predict how derivatives of this compound might bind to a specific biological target. ijpsjournal.comresearchgate.netbohrium.com This information can be used to design molecules with improved binding affinity and selectivity. Virtual screening, which involves docking a large library of compounds into a target protein, can be used to identify promising lead candidates for further experimental investigation. nih.gov

By integrating these theoretical approaches into the research workflow, it will be possible to accelerate the discovery and development of new molecules based on the this compound scaffold, while also minimizing the need for costly and time-consuming trial-and-error experimentation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-3-cyano-(4H)-chromene |

| 2-amino-4H-chromenes |

| 3-nitro-2H-chromenes |

| chromeno[3,4-c]pyrroles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.